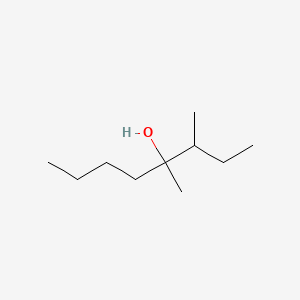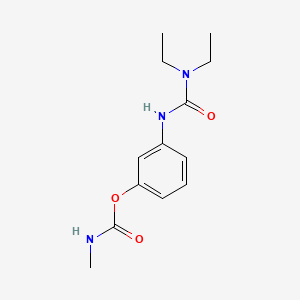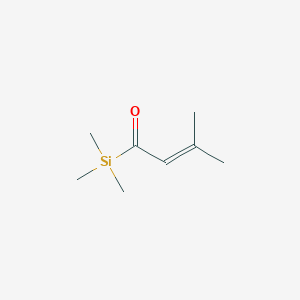![molecular formula C14H18O2 B14461513 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane CAS No. 72030-70-7](/img/structure/B14461513.png)
5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is an organic compound with the molecular formula C12H16O2 It is a dioxane derivative characterized by the presence of a phenylethenyl group and two methyl groups attached to the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane typically involves the reaction of 2-phenylethanal with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially altering membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-p-cymene: A phytochemical with antifungal and antibacterial properties.
5,5-Dimethyl-2-phenyl-1,3-dioxane: A structurally similar dioxane derivative without the phenylethenyl group.
Uniqueness
5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72030-70-7 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane |
InChI |
InChI=1S/C14H18O2/c1-14(2)10-15-13(16-11-14)9-8-12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3/b9-8+ |
InChI-Schlüssel |
RYURQFKFHVTVFW-CMDGGOBGSA-N |
Isomerische SMILES |
CC1(COC(OC1)/C=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(COC(OC1)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)

![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)



![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)




